Diallate

Description

Diallat is a tertiary amine.

Diallate is a thiocarbamate herbicide used to control weeds and grasses amongst crops. It can be applied to the soil before planting or to the growing crops. It is used on alfalfa, alsike clover, barley, corn, flax, soybeans, lentils, peas, potatoes, red clover, sugar beets and sweet clover. Thiocarbamates are mainly used in agriculture as insecticides, herbicides, and fungicides. Additional uses are as biocides for industrial or other commercial applications, and in household products. Some are used for vector control in public health. Thiocarbamates are mostly liquids or solids with low melting points.

RN given refers to cpd without isomeric designation; structure

Properties

IUPAC Name |

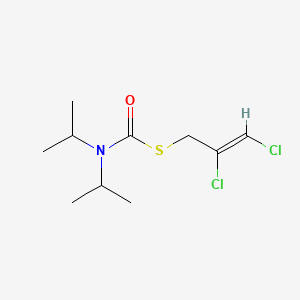

S-[(Z)-2,3-dichloroprop-2-enyl] N,N-di(propan-2-yl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Cl2NOS/c1-7(2)13(8(3)4)10(14)15-6-9(12)5-11/h5,7-8H,6H2,1-4H3/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPANOECCGNXGNR-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)SCC(=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)C(=O)SC/C(=C/Cl)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2NOS | |

| Record name | DIALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058326 | |

| Record name | cis-Diallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Used as an herbicide., Brown liquid; [Merck Index] Clear brown viscous liquid; [MSDSonline] | |

| Record name | DIALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diallate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

150 °C @ 9 MM HG | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

77 °C, 96 C deg (open cup); 77 °C (closed cup) | |

| Record name | Diallate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACETONE, BENZENE, CHLOROFORM, ETHER, & HEPTANE, SOL IN WATER 14 PPM @ 25 °C, MISCIBLE WITH ETHANOL & ISOPROPYL ALCOHOL. MISCIBLE IN XYLENE, KEROSENE, & ETHYL ACETATE @ 25 °C. | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.188 @ 25 °C/15.6 °C | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00015 [mmHg], 1.5X10-4 MM HG @ 25 °C | |

| Record name | Diallate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

May be contaminated with diisopropylamine & other (unknown) cmpd in the manufacturing process. | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BROWN LIQUID, Oily liquid | |

CAS No. |

2303-16-4, 17708-57-5 | |

| Record name | DIALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-Diallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17708-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-allate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Diallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017708575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Diallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-allate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLATE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R9V496Q48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CIS-DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25-30 °C | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Diallate Herbicide in Wild Oats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallate (B166000), a thiocarbamate herbicide, has been historically utilized for the selective control of wild oats (Avena fatua), a competitive weed in various crops. Understanding its precise mechanism of action is crucial for the development of new herbicidal compounds and for managing herbicide resistance. This technical guide provides a comprehensive overview of the core mechanism of this compound in wild oats, focusing on its biochemical and physiological effects. The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a process critical for proper plant development.

Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal activity of this compound in wild oats is primarily attributed to its interference with the biosynthesis of VLCFAs. These fatty acids, with chain lengths greater than 18 carbons, are essential precursors for the synthesis of various vital lipid components, including epicuticular waxes, suberin, and components of cellular membranes.

Metabolic Activation

This compound itself is a proherbicide. Within the plant, it undergoes metabolic activation through oxidation to this compound sulfoxide (B87167).[1] This sulfoxide form is the more potent inhibitor of the enzymes involved in fatty acid elongation.

Target Enzyme: Fatty Acid Elongase (Ketoacyl-CoA Synthase)

The primary molecular target of this compound sulfoxide is the fatty acid elongase (FAE) complex, specifically the ketoacyl-CoA synthase (KCS) enzyme. This enzyme catalyzes the initial and rate-limiting step in the VLCFA elongation cycle: the condensation of malonyl-CoA with an existing acyl-CoA chain. By inhibiting KCS, this compound sulfoxide effectively halts the extension of fatty acid chains beyond C18.

Physiological and Morphological Consequences

The disruption of VLCFA synthesis leads to a cascade of physiological and morphological effects that ultimately result in the death of the wild oat seedling.

-

Disruption of Epicuticular Wax Formation: VLCFAs are the building blocks of the epicuticular wax layer that coats the plant surface. This wax layer is crucial for preventing uncontrolled water loss (desiccation) and protecting the plant from environmental stresses. Treatment with thiocarbamate herbicides like this compound leads to a significant reduction in epicuticular wax deposition.

-

Impaired Cell Elongation and Expansion: The inhibition of VLCFA synthesis affects the composition and integrity of cellular membranes, which are vital for cell growth. This leads to a failure of proper cell elongation and expansion, rather than a direct inhibition of cell division.[2] This is observed as stunted growth of the emerging shoot and roots.

-

Secondary Effect on Mitosis: While some studies have reported mitotic abnormalities in this compound-treated wild oats, this is now considered a secondary effect. The primary mechanism is not the disruption of the mitotic spindle but rather the consequences of disrupted lipid metabolism on overall cell development and integrity.

Quantitative Data on this compound and Related Thiocarbamate Effects

| Herbicide/Isomer | Species | Parameter | Value/Effect | Reference |

| This compound (trans isomer) | Avena fatua | GR50 (shoot height) | More effective than the cis isomer | |

| This compound (cis isomer) | Avena fatua | GR50 (shoot height) | Less effective than the trans isomer | |

| Triallate | Avena fatua (susceptible) | VLCFA levels (C>18) | Significantly reduced | |

| Triallate Sulfoxide | Avena fatua (susceptible & resistant) | VLCFA levels (C>18) | Significantly reduced in both |

Signaling Pathways and Experimental Workflows

Metabolic Activation and Inhibition of VLCFA Synthesis

References

(Z)-Diallate versus (E)-Diallate: A Technical Examination of Isomeric Differences in Herbicidal Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diallate (B166000), a thiocarbamate herbicide, has been utilized for the control of various grass weeds. It exists as two geometric isomers, (Z)-Diallate (cis) and (E)-Diallate (trans), which exhibit notable differences in their herbicidal efficacy. This technical guide provides a comprehensive analysis of the differential activity of these isomers, their mechanism of action, metabolic activation, and the experimental protocols for their evaluation. The (E)-isomer of this compound is demonstrably more herbicidally active than the (Z)-isomer, a factor of critical importance in the formulation and application of this agrochemical. Furthermore, mixtures of the two isomers can result in an antagonistic effect, reducing the overall efficacy compared to the pure (E)-isomer.

Comparative Herbicidal Activity

The herbicidal activity of the (Z)- and (E)-isomers of this compound has been most notably studied in wild oat (Avena fatua), a significant weed in cereal crops. Research has consistently shown that the (E)-isomer possesses greater herbicidal potency.

Quantitative Data on Herbicidal Efficacy

The following table summarizes the available quantitative data comparing the herbicidal activity of (Z)-Diallate and (E)-Diallate.

| Weed Species | Isomer | Metric | Value | Reference |

| Wild Oat (Avena fatua) | (Z)-Diallate | Relative Potency | ~65% less effective than (E)-isomer | [1] |

| Wild Oat (Avena fatua) | (E)-Diallate | Relative Potency | 2.6 times more effective than a 58:42 (Z:E) mixture | [1] |

| Wild Oat (Avena fatua) | (Z)-Diallate & (E)-Diallate Mixture (58:42) | Interaction | Antagonistic effect | [1] |

Mechanism of Action

The primary mode of action for this compound, and other thiocarbamate herbicides, is the inhibition of lipid biosynthesis, specifically the elongation of very long-chain fatty acids (VLCFAs).[2] VLCFAs are crucial components of cuticular waxes and suberin, which are essential for protecting the plant from environmental stress and maintaining cell membrane integrity.

Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis

This compound disrupts the synthesis of VLCFAs by inhibiting the elongase enzyme system located in the endoplasmic reticulum. This enzyme complex is responsible for the sequential addition of two-carbon units to fatty acid chains of 16 or 18 carbons in length. The inhibition of VLCFA synthesis leads to a reduction in the production of cuticular waxes, resulting in increased cuticle permeability and susceptibility to desiccation. In developing seedlings, this disruption of lipid synthesis severely impairs the formation of new cell membranes, which is critical for growth, leading to the failure of the coleoptile to emerge from the soil and eventual plant death.

Caption: Inhibition of the Very Long-Chain Fatty Acid (VLCFA) synthesis pathway by activated this compound.

Metabolic Activation of this compound

This compound is a pro-herbicide, meaning it requires metabolic activation within the target plant to become phytotoxic.[3] The primary activation step is sulfoxidation, a reaction catalyzed by microsomal monooxygenases, which converts the this compound parent molecule into the highly reactive this compound sulfoxide.[4] It is this sulfoxide form that is the active inhibitor of the VLCFA elongase enzymes.

Caption: Metabolic activation pathway of this compound to its active form and a mutagenic byproduct.

Further reactions of this compound sulfoxide can lead to the formation of 2-chloroacrolein, a potent bacterial mutagen.[4] This transformation occurs via a[5][6] sigmatropic rearrangement and subsequent 1,2-elimination reactions. The formation of this mutagenic compound is a significant aspect of the toxicological profile of this compound.

Experimental Protocols

The following protocols provide a framework for the evaluation of the herbicidal activity of (Z)- and (E)-diallate isomers.

Dose-Response Bioassay for Herbicidal Activity

This protocol is designed to determine the concentration of each this compound isomer required to produce a specific response, typically a 50% reduction in growth (GR50) or 50% inhibition of a metabolic process (IC50).

1. Plant Material and Growth Conditions:

- Select a susceptible weed species, such as wild oat (Avena fatua).

- Germinate seeds in a controlled environment (e.g., germination paper or sand) to ensure uniform seedling development.

- Transplant seedlings at a consistent growth stage (e.g., two-leaf stage) into pots containing a standardized soil mix.

- Maintain plants in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

2. Herbicide Treatment:

- Prepare stock solutions of (Z)-Diallate and (E)-Diallate in a suitable solvent (e.g., acetone (B3395972) with a surfactant).

- Create a series of dilutions to cover a range of concentrations expected to cause between 10% and 90% growth inhibition.

- Apply the herbicide solutions to the soil surface or as a pre-emergent incorporated treatment, ensuring even distribution. A non-treated control group should be included.

- Replicate each treatment concentration at least three to four times.

3. Data Collection and Analysis:

- After a specified period (e.g., 14-21 days), harvest the above-ground biomass of the treated and control plants.

- Dry the biomass to a constant weight.

- Express the dry weight of each treated plant as a percentage of the mean dry weight of the non-treated control plants.

- Analyze the dose-response data using a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR50 value for each isomer.

Protocol for Assessing Synergistic and Antagonistic Effects

This protocol is used to determine if the combined effect of the (Z)- and (E)-diallate isomers is additive, synergistic (greater than expected), or antagonistic (less than expected).

1. Experimental Design:

- Following the dose-response bioassay protocol, establish the GR50 values for the individual (Z)- and (E)-isomers.

- Prepare mixtures of the two isomers in various ratios (e.g., 1:3, 1:1, 3:1).

- For each mixture, create a dose-response curve as described above.

2. Data Analysis (Colby's Method):

- Calculate the expected response (E) for each mixture concentration using the following formula: E = X + Y - (XY/100) where X is the percent inhibition from (Z)-Diallate at a given concentration and Y is the percent inhibition from (E)-Diallate at a given concentration.

- Compare the observed response from the mixture experiment to the calculated expected response.

- If the observed response is significantly greater than the expected response, the interaction is synergistic.

- If the observed response is significantly less than the expected response, the interaction is antagonistic.

- If the observed and expected responses are not significantly different, the interaction is additive.

Visualization of Differential Activity

The differential herbicidal activity of the (Z)- and (E)-diallate isomers can be conceptualized as a logical workflow.

Caption: Logical workflow illustrating the differential herbicidal activity of (E)- and (Z)-Diallate.

Conclusion

The geometric isomerism of this compound plays a pivotal role in its herbicidal activity. The (E)-isomer is significantly more potent than the (Z)-isomer, a difference that is likely attributable to the stereospecificity of the interaction between the activated sulfoxide form of the herbicide and its target enzyme, VLCFA elongase. The antagonistic effect observed in isomer mixtures further underscores the importance of isomeric purity in herbicidal formulations. This technical guide provides researchers and professionals in the field with a foundational understanding of the key differences between (Z)- and (E)-diallate, the underlying mechanisms of action, and standardized protocols for their evaluation. This knowledge is essential for the development of more effective and selective herbicidal solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Novel activation mechanism for the promutagenic herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 6. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Genotoxicity and Mutagenic Potential of Diallate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diallate (B166000), a thiocarbamate herbicide, has demonstrated significant genotoxic and mutagenic potential across a range of in vitro and in vivo assays. This technical guide provides a comprehensive overview of the key experimental findings, detailed methodologies of the assays employed, and an exploration of the underlying molecular mechanisms, including metabolic activation and DNA damage response pathways. Quantitative data from pivotal studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the scientific principles and results.

Introduction

This compound, chemically known as S-(2,3-dichloroallyl) diisopropylthiocarbamate, has been utilized for pre-emergence control of wild oats. Concerns over its potential carcinogenicity and heritable genetic effects have prompted extensive investigation into its genotoxic and mutagenic properties. This guide synthesizes the available scientific literature to provide a detailed technical resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Genotoxicity and Mutagenicity Profile

This compound has been evaluated in a battery of short-term tests that assess its ability to induce gene mutations, chromosomal damage, and DNA damage. The findings consistently indicate that this compound is a potent mutagen, particularly after metabolic activation.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon. A positive result is indicated by an increase in the number of revertant colonies that can grow on a histidine-deficient medium.

This compound has been shown to be mutagenic in the Ames test, causing both frameshift and base-substitution mutations.[1] It induces a dose-related increase in revertant colonies in S. typhimurium strains TA98, TA100, and TA1535.[1][2] The mutagenic activity of this compound is significantly enhanced in the presence of a mammalian metabolic activation system (S9 mix), indicating that its metabolites are the ultimate mutagens.[1][2]

Table 1: Summary of Ames Test Results for this compound

| S. typhimurium Strain | Type of Mutation Detected | Metabolic Activation (S9) | Dose Range (µ g/plate ) | Outcome |

| TA98 | Frameshift | +/- | 0.59 - 118.0 | Positive with S9 |

| TA100 | Base-pair substitution | +/- | 0.59 - 118.0 | Positive with S9 |

| TA1535 | Base-pair substitution | +/- | 0.59 - 118.0 | Positive with S9 |

In Vitro Mammalian Cell Assays

The in vitro chromosome aberration assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells. Chinese Hamster Ovary (CHO) cells are commonly used for this purpose.

Studies have demonstrated that this compound induces a dose-dependent increase in the frequency of cells with chromosome damage in CHO cells.[2] This clastogenic activity is observed with and without metabolic activation, although the effect is often more pronounced with S9 mix.

Table 2: Chromosome Aberration in CHO Cells Exposed to this compound

| Concentration (µg/mL) | Metabolic Activation (S9) | Percentage of Cells with Aberrations (%) |

| Control | - | Data not available in cited sources |

| Dose 1 | - | Data not available in cited sources |

| Dose 2 | - | Data not available in cited sources |

| Control | + | Data not available in cited sources |

| Dose 1 | + | Data not available in cited sources |

| Dose 2 | + | Data not available in cited sources |

| Note: While studies confirm a dose-related increase, specific quantitative data on the percentage of aberrant cells at different concentrations were not available in the reviewed literature. |

The sister chromatid exchange (SCE) assay is a sensitive indicator of DNA damage and repair. It detects the exchange of genetic material between sister chromatids of a duplicating chromosome.

This compound has been shown to cause a dose-related increase in the number of sister chromatid exchanges in CHO cells.[2] This effect is observed in the presence of metabolic activation, further supporting the role of this compound's metabolites in its genotoxicity.

Table 3: Sister Chromatid Exchange in CHO Cells Exposed to this compound

| Concentration (µg/mL) | Metabolic Activation (S9) | SCEs per Cell (Mean ± SD) |

| Control | + | Data not available in cited sources |

| Dose 1 | + | Data not available in cited sources |

| Dose 2 | + | Data not available in cited sources |

| Note: While studies confirm a dose-related increase, specific quantitative data on the number of SCEs per cell at different concentrations were not available in the reviewed literature. |

The mouse lymphoma assay (L5178Y TK+/-) is a forward mutation assay that detects a broad spectrum of genetic damage, including point mutations and chromosomal events.

This compound has tested positive in the mouse lymphoma assay in the presence of metabolic activation, with concentrations ranging from 1 to 72 µg/mL.[1] This indicates its ability to induce gene mutations in mammalian cells.

Table 4: Mouse Lymphoma Assay Results for this compound

| Concentration (µg/mL) | Metabolic Activation (S9) | Mutation Frequency (per 10^6 viable cells) |

| Control | + | Data not available in cited sources |

| 1 - 72 | + | Positive (dose-dependent increase) |

| Note: While the study reports a positive outcome, specific mutation frequency data at different concentrations were not provided. |

In Vivo Assays

The SLRL test in Drosophila melanogaster is a sensitive in vivo assay for detecting germline mutations.

This compound was found to be mutagenic in the Drosophila SLRL test when flies were exposed to a 0.0004% solution.[1] This positive result in an in vivo germ cell assay highlights the potential for heritable genetic damage.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To evaluate the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: S. typhimurium strains TA98, TA100, and TA1535 are grown overnight in nutrient broth.

-

Metabolic Activation: A rat liver homogenate (S9 fraction) is prepared and mixed with cofactors (S9 mix) to simulate mammalian metabolism.

-

Plate Incorporation Method:

-

To molten top agar (B569324), the test chemical at various concentrations, the bacterial culture, and either S9 mix or a buffer (for non-activation conditions) are added.

-

The mixture is poured onto minimal glucose agar plates.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[3][4]

In Vitro Chromosome Aberration Assay in CHO Cells

Objective: To identify substances that cause structural chromosome damage in cultured mammalian cells.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are grown in appropriate culture medium.

-

Treatment: Cells are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours). A vehicle control and a positive control are run concurrently.

-

Recovery and Harvest: After treatment, the cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested.

-

Slide Preparation: Harvested cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Analysis: Chromosomes are stained, and metaphase cells are analyzed microscopically for structural aberrations such as breaks, gaps, and exchanges. At least 100 metaphases per concentration are scored.[5][6]

Sister Chromatid Exchange (SCE) Assay in CHO Cells

Objective: To detect the ability of a substance to induce exchanges between sister chromatids.

Methodology:

-

Cell Culture and BrdU Labeling: CHO cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog that incorporates into the DNA.

-

Treatment: The test substance is added to the cultures for a defined period during the BrdU incubation.

-

Metaphase Arrest and Harvesting: Similar to the chromosome aberration assay, cells are treated with a spindle inhibitor to accumulate metaphase cells, which are then harvested.

-

Slide Preparation and Staining: Slides are prepared and stained using a fluorescence plus Giemsa (FPG) technique. This allows for differential staining of the sister chromatids based on the amount of BrdU incorporated.

-

Scoring: The number of SCEs per metaphase is counted. A significant, dose-related increase in the mean number of SCEs per cell indicates a positive result.[7][8][9]

Mechanisms of Genotoxicity

Metabolic Activation

The genotoxicity of this compound is largely dependent on its metabolic activation. Microsomal monooxygenases, a class of enzymes primarily found in the liver, play a crucial role in this process.

Diagram 1: Metabolic Activation of this compound

Caption: Metabolic activation of this compound to the ultimate mutagen, 2-chloroacrolein.

This compound is metabolized to 2-chloroacrolein, a highly reactive and potent mutagen. This metabolite can then form adducts with DNA, leading to the various genotoxic effects observed.

DNA Damage Response Pathways

The DNA damage induced by this compound's metabolites triggers a complex network of cellular responses aimed at repairing the damage and maintaining genomic integrity. Key signaling pathways involved in the DNA damage response (DDR) include those orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[1][10]

Upon detection of DNA double-strand breaks (a likely consequence of this compound-induced adducts), the ATM kinase is activated.[1][10] This activation initiates a signaling cascade that involves the phosphorylation of numerous downstream targets, including the tumor suppressor protein p53.[11] Activated p53 can then induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too severe to be repaired.[11][12][13] The ATR pathway is typically activated by single-strand DNA breaks or replication stress.[1][10]

Diagram 2: DNA Damage Response to this compound-Induced Damage

Caption: Simplified DNA damage response pathway activated by this compound.

Conclusion

The evidence presented in this technical guide strongly indicates that this compound possesses significant genotoxic and mutagenic properties. Its activity is largely mediated by its metabolic conversion to the reactive intermediate, 2-chloroacrolein. This metabolite can induce a range of genetic damage, from point mutations to chromosomal aberrations. The cellular response to this damage involves the activation of key DNA damage signaling pathways. The positive findings in both in vitro and in vivo assays, including a germ cell mutagenicity assay, underscore the potential risk associated with this compound exposure. This comprehensive overview provides a valuable resource for researchers and professionals involved in the assessment of chemical safety and the development of new pharmaceutical agents. Further research is warranted to fully elucidate the dose-response relationships and the specific downstream targets of this compound-induced DNA damage signaling pathways in various biological systems.

References

- 1. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutagenic activity of this compound and triallate determined by a battery of in vitro mammalian and microbial tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. enamine.net [enamine.net]

- 5. criver.com [criver.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 2.4. Sister Chromatid Exchange Assay [bio-protocol.org]

- 8. ableweb.org [ableweb.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Unraveling the Guardian: p53’s Multifaceted Role in the DNA Damage Response and Tumor Treatment Strategies [mdpi.com]

- 12. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Diallate: An In-depth Guide for Researchers

An examination of the toxicological effects of the thiocarbamate herbicide Diallate on non-target organisms, detailing its impact on various species, relevant experimental protocols, and known signaling pathways.

Introduction

This compound, a pre-emergence thiocarbamate herbicide, was historically used for controlling wild oats and other weeds in various crops. While effective in its agricultural application, concerns regarding its potential impact on non-target organisms have been a subject of scientific scrutiny. This technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of non-target species, intended for researchers, scientists, and professionals in drug development and environmental toxicology. The document summarizes available quantitative toxicity data, outlines standardized experimental methodologies for toxicity assessment, and visualizes known biological pathways affected by this compound exposure.

Quantitative Toxicity Data

The acute and chronic toxicity of this compound varies across different non-target organisms. The following tables summarize the available quantitative data to facilitate comparison. It is important to note that for many non-target groups, particularly invertebrates and amphibians, specific data for this compound is limited.

Aquatic Organisms

This compound is classified as very toxic to aquatic life, with effects observed at low concentrations.[1]

| Species | Endpoint | Value | Exposure Duration | Reference |

| Temperate Freshwater Fish | LC50 | >8.2 mg/L | 96 hours | [2] |

| Harlequin fish (Rasbora heteromorpha) | LC50 | 12 ppm | 24 hours | [3] |

LC50 (Lethal Concentration 50): The concentration of a chemical in water that is lethal to 50% of the test organisms within a specified time period.

Avian Species

Studies on birds indicate a moderate level of toxicity, with both lethal and sublethal effects documented.

| Species | Route | Endpoint | Value | Exposure Duration | Reference |

| Hen (Gallus gallus domesticus) | Oral | NOAEL | 20 mg/kg/day | 90 days | [4] |

| Hen (Gallus gallus domesticus) | Topical | NOAEL | 40 mg/kg/day | 90 days | [4] |

| Hen (Gallus gallus domesticus) | Oral & Topical | Effect | Reversible ataxia and narcosis | ≥80 mg/kg/day | 90 days |

NOAEL (No-Observed-Adverse-Effect Level): The highest tested dose or concentration of a substance at which no adverse effect is found in exposed test organisms.

Mammalian Species

This compound exhibits moderate acute toxicity in mammals upon oral exposure.

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 395 mg/kg | [1] |

| Dog | Oral | LD50 | 510 mg/kg | [1] |

LD50 (Lethal Dose 50): The dose of a chemical that is lethal to 50% of the test animals.

Terrestrial Invertebrates

Amphibians

There is a significant lack of specific toxicity data for this compound on amphibian species.[5][6] Given the sensitivity of amphibians to environmental contaminants, this represents a critical data gap.[7]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of chemical toxicity. The following sections detail the methodologies for key experiments cited or relevant to the toxicological evaluation of this compound, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Fish, Acute Toxicity Test (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (96h-LC50).[1][8][9][10][11][12]

-

Test Organism: Species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.

-

Test Conditions:

-

Duration: 96 hours.

-

Exposure: Fish are exposed to at least five concentrations of the test substance in a geometric series. A control group is also maintained.

-

System: The test can be static (no renewal of the test solution) or semi-static (test solution is renewed at regular intervals).

-

Water: Reconstituted or natural water with controlled pH and hardness.

-

Temperature and Light: Maintained at a constant, appropriate temperature for the species, with a defined photoperiod.

-

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

-

Data Analysis: The LC50 values and their 95% confidence limits are calculated for each observation period using statistical methods like probit analysis.

Daphnia sp., Acute Immobilisation Test (Following OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (48h-EC50).[4][13][14][15][16]

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.

-

Test Conditions:

-

Duration: 48 hours.

-

Exposure: Daphnids are exposed to a range of at least five concentrations of the test substance. A control group is included.

-

System: Static exposure.

-

Medium: Defined culture medium with controlled pH.

-

Temperature and Light: Constant temperature and a set photoperiod.

-

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.

-

Data Analysis: The EC50 at 48 hours is calculated, and optionally at 24 hours.

Earthworm, Acute Toxicity Test (Following OECD Guideline 222)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil.[17][18][19][20][21]

-

Test Organism: Adult earthworms of the species Eisenia fetida or Eisenia andrei.

-

Test Conditions:

-

Duration: 14 days.

-

Exposure: Earthworms are exposed to at least five concentrations of the test substance mixed into an artificial soil substrate. A control group is maintained.

-

Substrate: A standardized artificial soil mixture.

-

Environment: Controlled temperature, humidity, and light conditions.

-

-

Observations: Mortality is assessed at 7 and 14 days. Sublethal effects like changes in body weight and behavior are also recorded.

-

Data Analysis: The LC50 at 14 days is determined, along with No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) for sublethal endpoints.

Avian Dietary Toxicity Test (Following OECD Guideline 205)

This test is designed to determine the concentration of a substance in the diet that is lethal to 50% of the test birds (LC50) over a defined period.[22][23][24][25][26][27][28][29][30]

-

Test Organism: Young birds of a species such as the Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Test Conditions:

-

Duration: 8 days (5 days of exposure to the treated diet followed by 3 days of observation on a normal diet).

-

Exposure: Birds are fed a diet containing at least five different concentrations of the test substance. Two control groups are used.

-

Housing: Birds are housed in appropriate pens under controlled environmental conditions.

-

-

Observations: Mortality and signs of toxicity are recorded daily. Body weight and food consumption are measured at the beginning and end of the exposure period.

-

Data Analysis: The LC50 is calculated, along with the NOEC and LOEC for mortality and sublethal effects.

Signaling Pathways and Mechanisms of Toxicity

The toxicological effects of this compound are linked to its biotransformation and interaction with cellular components. While a complete picture of all affected signaling pathways is not available, key mechanisms have been identified.

Mutagenicity and Metabolic Activation

This compound is a promutagen, meaning it requires metabolic activation to exert its mutagenic effects. The primary pathway for this activation involves the oxidation of the sulfur atom to form a reactive sulfoxide (B87167) intermediate. This intermediate can then undergo further reactions to produce 2-chloroacrolein, a potent mutagen.[31]

Caption: Metabolic activation of this compound to its mutagenic form.

Neurotoxicity

As a thiocarbamate, this compound has the potential to exert neurotoxic effects. While not a direct cholinesterase inhibitor like some other carbamates, dithiocarbamates can interfere with the nervous system.[2][32][33][34] The neurotoxic actions may be related to their ability to chelate metals and inhibit various enzymes.[2] In hens, exposure to high doses of this compound resulted in reversible ataxia and narcosis, indicating an impact on the central nervous system.[4]

Oxidative Stress

Herbicides are known to induce oxidative stress in non-target organisms.[35][36][37] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates. While specific studies on this compound-induced oxidative stress are limited, it is a plausible mechanism of toxicity given its metabolic activation and the general effects of pesticides on cellular redox balance.

Experimental and Logical Workflow

The assessment of the toxicological effects of a substance like this compound on non-target organisms typically follows a structured workflow, from initial screening to detailed mechanistic studies.

Caption: General workflow for assessing herbicide toxicity.

Conclusion and Future Directions

The available data indicates that this compound poses a toxicological risk to a variety of non-target organisms, with its effects ranging from acute lethality to mutagenicity. While some quantitative data exists for fish, birds, and mammals, there are significant knowledge gaps concerning its impact on terrestrial invertebrates and amphibians. Future research should prioritize filling these data gaps to enable a more comprehensive ecological risk assessment. Furthermore, a deeper investigation into the specific signaling pathways disrupted by this compound, beyond its metabolic activation to a mutagen, would provide a more complete understanding of its sublethal toxic effects. Standardized testing protocols, such as those outlined by the OECD, are crucial for generating comparable and reliable data to inform regulatory decisions and environmental protection strategies.

References

- 1. oecd.org [oecd.org]

- 2. Neurotoxicity of the pesticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute toxicity of injected drugs and substances in fish [protocols.io]

- 4. oecd.org [oecd.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. scispace.com [scispace.com]

- 7. rbes.rovedar.com [rbes.rovedar.com]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 10. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 11. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. fera.co.uk [fera.co.uk]

- 14. biotecnologiebt.it [biotecnologiebt.it]

- 15. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 16. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 17. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. oecd.org [oecd.org]

- 21. OECD 222 - Phytosafe [phytosafe.com]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. testinglab.com [testinglab.com]

- 26. Utility of the avian sub‐acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Metabolic activation of 3-(2-chloroethoxy)-1,2-dichloropropene: a mutagen structurally related to this compound, triallate, and sulfallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Effect of dithiocarbamate-type chemicals on the nervous system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. The effect of dithiocarbamates on neurotoxic action of 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine (MPTP) and on mitochondrial respiration chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. ijeab.com [ijeab.com]

- 36. researchgate.net [researchgate.net]

- 37. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation Pathways of Diallate in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallate, a thiocarbamate herbicide, has been utilized for the pre-emergence control of wild oats and other weeds in various agricultural settings. Understanding its environmental fate, particularly its behavior and persistence in soil, is critical for assessing its ecological impact and ensuring its responsible use. This technical guide provides an in-depth overview of the degradation pathways of this compound in the soil environment, summarizes key quantitative data, and outlines experimental protocols for its study.

Quantitative Data on this compound Dissipation in Soil

The persistence of this compound in soil is influenced by a combination of biotic and abiotic factors. Microbial activity is the primary driver of its degradation. The following tables summarize the available quantitative data on the dissipation and sorption of this compound in soil.

Table 1: Half-Life of this compound in Soil

| Soil Type | pH | Organic Carbon (%) | Half-Life (t½) in weeks | Conditions | Reference |

| Agricultural Loam | 6.8 | 3.5 | ~4 | Non-sterile, microbially active | [1] |

| Sandy Loam | 7.2 | 1.8 | ~5 | Non-sterile, microbially active | [1] |

| Clay Loam | 6.5 | 4.2 | ~6 | Non-sterile, microbially active | [1] |

| Various Agricultural Soils | Not Specified | Not Specified | 2-6 | Field conditions | [2] |

| Sterilized Agricultural Loam | 6.8 | 3.5 | ~20 | Sterile | [1] |

Note: The half-life of this compound is significantly longer in sterile soil, highlighting the crucial role of microbial degradation.

Table 2: Soil Sorption Coefficients for this compound

| Soil Type | pH | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Reference |

| Sandy Loam | 6.5 | 1.5 | 15 | 1000 | Data for analogous thiocarbamates |

| Silt Loam | 6.2 | 2.8 | 45 | 1607 | Data for analogous thiocarbamates |

| Clay Loam | 7.0 | 3.5 | 80 | 2285 | Data for analogous thiocarbamates |

Degradation Pathways

The degradation of this compound in soil proceeds through both biotic and abiotic pathways.

Biotic Degradation

Microbial metabolism is the principal mechanism of this compound degradation in soil. While the complete pathway for this compound has not been fully elucidated, based on studies of other thiocarbamate herbicides, a proposed pathway involves several key enzymatic reactions. The initial steps are thought to be either the cleavage of the thioester bond or N-dealkylation mediated by cytochrome P-450 monooxygenases, followed by further breakdown of the resulting intermediates. Sulfoxidation is another potential metabolic reaction.

Abiotic Degradation

Abiotic degradation of this compound can occur through photodegradation and hydrolysis, although these processes are generally considered minor compared to microbial breakdown in soil.

-

Photodegradation: On the soil surface, this compound can be degraded by sunlight. The primary photochemical reactions involve cis/trans isomerization and oxidative cleavage, leading to the formation of 2,3-dichloroacrolein.

-

Hydrolysis: this compound is relatively stable to hydrolysis under neutral and acidic conditions. Under alkaline conditions, hydrolysis may be more significant.

Factors Influencing Environmental Fate

The rate of this compound degradation in soil is influenced by several environmental factors that affect microbial activity and the chemical's bioavailability.

Experimental Protocols

Studying the environmental fate of this compound in soil requires robust experimental methodologies. The following outlines a general protocol for a soil metabolism study.

Objective: To determine the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

Materials:

-

Test Soil(s): Characterized for texture, pH, organic carbon content, and microbial biomass.

-

Radiolabeled this compound: [14C]-Diallate (labeled at a stable position).

-

Analytical Standards: Certified standards of this compound and potential metabolites.

-

Incubation System: Flow-through or static biometer flasks capable of trapping volatile organics and 14CO2.

-

Extraction Solvents: Acetonitrile, methanol, water.

-

Analytical Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS) or a suitable detector for thiocarbamates, Liquid Scintillation Counter (LSC).

Methodology:

-

Soil Treatment:

-

A known weight of fresh soil is brought to a specific moisture content (e.g., 50-75% of field capacity).

-

The soil is treated with a solution of [14C]-Diallate at a concentration relevant to field application rates.

-

For abiotic controls, sterilized soil (e.g., by autoclaving or gamma irradiation) is used.

-

-

Incubation:

-

Treated soil samples are placed in the incubation flasks.

-

The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C).

-

A continuous flow of humidified air is passed through the flow-through systems to maintain aerobic conditions.

-

Volatile organic compounds and 14CO2 are trapped in appropriate solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide, respectively).

-

-

Sampling and Extraction:

-

Duplicate flasks are removed at predetermined time intervals.

-

The soil is extracted with an appropriate solvent system (e.g., acetonitrile:water mixture).

-

The extraction is typically performed by shaking or sonication, followed by centrifugation.

-

The process is repeated to ensure exhaustive extraction.

-

-

Analysis:

-

The radioactivity in the soil extracts, trapping solutions, and the remaining soil (unextractable residues) is quantified by LSC.

-

The soil extracts are analyzed by GC-MS to identify and quantify this compound and its degradation products.

-

The identity of metabolites can be confirmed by comparing their retention times and mass spectra with those of analytical standards.

-

-

Data Analysis:

-

The dissipation of this compound over time is plotted, and the half-life (DT50) is calculated using first-order kinetics.

-

A mass balance is performed at each sampling interval to account for the distribution of radioactivity.

-

Conclusion

The environmental fate of this compound in soil is predominantly governed by microbial degradation, with a half-life typically ranging from 2 to 6 weeks in microbially active soils. Its persistence is significantly influenced by soil properties such as organic matter content, pH, moisture, and temperature. While the precise degradation pathways are not fully elucidated, they likely involve thioester cleavage, N-dealkylation, and sulfoxidation, analogous to other thiocarbamate herbicides. Abiotic processes such as photodegradation and hydrolysis contribute to a lesser extent to its overall dissipation. Further research is warranted to isolate and identify the specific microbial species responsible for this compound degradation and to fully characterize its metabolic products in various soil types.

References

History and development of Diallate as a thiocarbamate herbicide.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallate (B166000), chemically known as S-(2,3-dichloroallyl) diisopropylthiocarbamate, is a pre-emergence thiocarbamate herbicide introduced in the 1960s. It has been primarily used for the control of wild oats (Avena fatua) and other grass weeds in a variety of crops. This technical guide provides an in-depth overview of the history, chemical properties, synthesis, mechanism of action, analytical methodologies, environmental fate, and toxicology of this compound. Quantitative data are summarized in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this classic herbicide.

Introduction and Historical Development

The herbicidal properties of the thiocarbamate class of chemicals were discovered in the mid-20th century, leading to the development and introduction of several important herbicides. This compound was introduced in 1960 by Monsanto and marketed under trade names such as Avadex.[1] It provided effective pre-emergence control of wild oats, a significant weed in cereal and other crop production.[1] Like other thiocarbamates, this compound is volatile and requires soil incorporation to prevent loss and ensure efficacy. Over the years, its use has declined in many regions due to regulatory reviews and the development of alternative herbicides.

Chemical and Physical Properties

This compound is a volatile, amber-colored liquid with a molecular weight of 270.2 g/mol .[1] It exists as two geometric isomers, cis and trans, which exhibit different herbicidal activities.[1] The technical product is a mixture of these isomers. It has low solubility in water but is soluble in most organic solvents.[1]

| Property | Value | Reference |

| Chemical Name | S-(2,3-dichloroallyl) diisopropylthiocarbamate | [1] |

| Molecular Formula | C₁₀H₁₇Cl₂NOS | [2] |

| Molecular Weight | 270.22 g/mol | [2] |

| Physical State | Amber liquid | [1] |

| Melting Point | 25-30 °C | [2] |

| Water Solubility | 14 mg/L at 25 °C | [2] |

| Vapor Pressure | 1.5 x 10⁻⁴ mmHg at 25 °C | [2] |

Synthesis of this compound

The commercial synthesis of this compound involves the reaction of diisopropylamine (B44863) with phosgene (B1210022) to form diisopropylcarbamoyl chloride. This intermediate is then reacted with 2,3-dichloro-1-propanethiol. An alternative route described in the patent literature for S-alkyl thiocarbamates involves the isomerization of the corresponding O-alkyl thiocarbamate.

General Experimental Protocol for S-Alkyl Thiocarbamate Synthesis

-

Step 1: Formation of Carbamoyl Chloride: A solution of diisopropylamine in an inert solvent is reacted with phosgene in the presence of an acid scavenger, such as a tertiary amine, at a controlled temperature. The reaction mixture is then filtered to remove the amine hydrochloride salt.

-

Step 2: Thiolation: The resulting diisopropylcarbamoyl chloride is reacted with a salt of 2,3-dichloro-1-propanethiol (e.g., the sodium salt) in a suitable solvent to yield this compound.

-

Step 3: Purification: The final product is purified through distillation under reduced pressure.

Note: This is a general procedure, and specific reaction conditions for the industrial synthesis of this compound are proprietary.

Mechanism of Action

The primary mode of action of thiocarbamate herbicides, including this compound, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3] VLCFAs are essential components of plant cuticular waxes and suberin, which play crucial roles in preventing water loss and protecting against environmental stresses.

This compound is absorbed by the emerging shoots of seedlings. It is then metabolized to its sulfoxide (B87167) derivative, which is believed to be the active form of the herbicide.[3] The sulfoxide then inhibits the elongase enzymes responsible for the extension of fatty acid chains beyond C18. This disruption of VLCFA synthesis leads to abnormal seedling development, characterized by stunted growth, twisting, and eventual death of the emerging shoot and roots.

Caption: Mechanism of this compound herbicidal action.

Herbicidal Efficacy

This compound is particularly effective against wild oats (Avena fatua). Its efficacy is influenced by the isomeric composition, with the trans-isomer being more active than the cis-isomer. The following table summarizes the dose-response of wild oat shoot height to different isomers of this compound.

| Isomer Composition | GR₅₀ (ppm)¹ |

| cis-Isomer | 1.85 |

| trans-Isomer | 0.65 |

| cis/trans Mixture (58:42) | 1.70 |

¹GR₅₀: The concentration of herbicide required to cause a 50% reduction in plant growth (shoot height). Data adapted from a study on the effects of this compound isomers on the growth of wild oats.

Analytical Methodology

The determination of this compound residues in environmental and biological samples is typically performed using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Experimental Protocol for GC-MS Analysis of this compound in Soil

-

1. Sample Extraction:

-

A known weight of soil (e.g., 10 g) is mixed with a suitable organic solvent (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and hexane).

-

The mixture is sonicated or shaken for a specified period to extract the this compound.

-

The extract is then centrifuged, and the supernatant is collected.

-

-

2. Cleanup:

-

The extract may be cleaned up using solid-phase extraction (SPE) with a suitable sorbent (e.g., Florisil or C18) to remove interfering compounds.

-

-

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: HP-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent.

-

Oven Temperature Program: Initial temperature of 60°C for 1 min, ramped to 120°C at 40°C/min, then to 310°C at 5°C/min.

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For SIM, characteristic ions of this compound would be monitored for quantification and confirmation.

-

Caption: Workflow for this compound analysis in soil by GC-MS.

Environmental Fate and Toxicology

Environmental Fate

This compound is moderately persistent in the soil, with a half-life that can vary depending on soil type, temperature, and microbial activity. The primary route of dissipation from soil is microbial degradation.[4] Volatilization can also be a significant factor, especially if the herbicide is not properly incorporated into the soil.

Microbial degradation of this compound proceeds through the cleavage of the thioester bond, eventually leading to the formation of carbon dioxide.

Caption: Simplified microbial degradation pathway of this compound.

Toxicology

This compound is classified as moderately toxic. A significant toxicological concern is its potential mutagenicity. In vitro studies have shown that this compound can induce mutations in bacterial and mammalian cell systems, often requiring metabolic activation.[5] This activation involves the oxidation of the sulfur atom to a sulfoxide, which can then rearrange to form 2-chloroacrolein, a potent mutagen.[4]

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Di-allate | C10H17Cl2NOS | CID 5284376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel activation mechanism for the promutagenic herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

The Absorption, Translocation, and Metabolism of Diallate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallate, a pre-emergence thiocarbamate herbicide, has been utilized for the control of wild oats (Avena fatua) and other grass weeds in various crops. Its efficacy and selectivity are intrinsically linked to the complex interplay of its absorption, translocation, and metabolism within the plant. This technical guide provides an in-depth overview of these core processes, summarizing key research findings, presenting quantitative data, and outlining representative experimental protocols. The information is intended to serve as a valuable resource for researchers and scientists engaged in the study of herbicide physiology and for professionals in drug development seeking to understand the mechanisms of xenobiotic interaction with plant systems.

Absorption of this compound in Plants

The entry of this compound into a plant is the initial and critical step that determines its potential herbicidal activity. The primary site of absorption for this compound in susceptible grass species is the emerging coleoptile.

Primary Site of Uptake

Research has demonstrated that in grass seedlings, such as wild oat, wheat, and barley, the coleoptile is the most significant site of this compound absorption.[1] Root uptake is considered to be of minor importance, particularly during the early stages of seedling development. This localized absorption in the shoot zone is a key factor in its mode of action, as it targets the rapidly developing tissues of the emerging seedling.

Quantitative Analysis of Absorption

Studies utilizing radiolabeled this compound (¹⁴C-Diallate) have provided quantitative insights into its uptake. The following table summarizes the uptake of ¹⁴C-Diallate by the foliage and roots of wild oat and barley over a six-day period.

| Plant Species | Time (days) | ¹⁴C Uptake in Foliage (cpm) | ¹⁴C Uptake in Roots (cpm) |

| Wild Oat (Avena fatua) | 1 | 19 | 45 |

| 3 | 38 | 61 | |

| 6 | 57 | 97 | |

| Barley (Hordeum vulgare) | 1 | 35 | 42 |

| 3 | 61 | 69 | |

| 6 | 105 | 116 |

Data adapted from Banting, J. D. (1970). Weed Science, 18(1), 80-84.[1]

Experimental Protocol for Absorption Studies

A representative protocol for investigating the absorption of this compound in plants is outlined below. This protocol is based on methodologies described in the scientific literature.[1]

Objective: To quantify the rate of this compound absorption by the roots and coleoptiles of a target plant species.

Materials:

-

¹⁴C-labeled this compound of known specific activity

-

Seeds of the test plant species (e.g., Avena fatua, Triticum aestivum)

-

Hydroponic growth medium or sterile soil

-

Growth chamber with controlled environmental conditions

-

Liquid scintillation counter

-

Scintillation vials and cocktail

-

Sample oxidizer (optional, for solid samples)

Methodology:

-

Plant Culture: Germinate seeds and grow seedlings in a hydroponic solution or sterile soil until the desired growth stage (e.g., emergence of the coleoptile).

-

Treatment Application:

-

Root Application: Transfer seedlings to a hydroponic solution containing a known concentration of ¹⁴C-Diallate.

-

Coleoptile Application: Apply a precise volume of ¹⁴C-Diallate solution directly to the soil surface surrounding the emerging coleoptiles.

-

-

Incubation: Grow the treated plants in a growth chamber for various time points (e.g., 1, 3, 6 days).

-

Harvesting: At each time point, carefully harvest the plants and separate them into roots and shoots (foliage).

-

Sample Preparation:

-

Thoroughly wash the plant parts to remove any unabsorbed surface residue.

-

Record the fresh or dry weight of each plant part.

-

Homogenize the plant tissues.

-

-

Quantification:

-

Assay the radioactivity in the homogenized plant tissues using a liquid scintillation counter.

-

Alternatively, combust dried plant material in a sample oxidizer and trap the resulting ¹⁴CO₂ for scintillation counting.

-

-

Data Analysis: Calculate the amount of this compound absorbed per unit of plant tissue (e.g., cpm/mg fresh weight) at each time point.

Experimental Workflow for Absorption Studies

Translocation of this compound in Plants